Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one
Description
Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one is a nitrogen-rich heterocyclic compound characterized by a fused pyrazole-triazinone core. Its structure combines a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) with a 1,2,4-triazinone moiety (a six-membered ring containing three nitrogen atoms and a ketone group). This unique architecture confers significant chemical versatility, making it a scaffold of interest in medicinal chemistry, materials science, and agrochemical research.
Synthetic routes to this compound often involve diazonium intermediates or cyclization cascades. For example, Ivanov et al. (2017) reported the synthesis of related pyrazino-pyrazolo-triazinone systems via stable diazonium-acyl azide intermediates, highlighting the reactivity of such precursors in forming fused triazinone derivatives. Additionally, coupling reactions with diazonium salts, as demonstrated in the synthesis of pyrazolo-triazole hybrids, further underscore the compound’s adaptability.
Properties
Molecular Formula |
C5H4N4O |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
3H-pyrazolo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H4N4O/c10-5-4-1-2-7-9(4)8-3-6-5/h1-3H,(H,6,8,10) |
InChI Key |
FJTJRAVCWDEFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC=NN2N=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrazole Precursors with Triazine Intermediates
One prominent method involves the preparation of pyrazolo-triazine cores by cyclization of pyrazole derivatives with appropriate triazine precursors. For example, the synthesis starts with pyrazole compounds substituted with reactive functional groups such as sulfonyl chlorides or azides, which undergo intramolecular cyclization to form the fused triazine ring.
In a related system, benzenesulfonyl chloride intermediates were prepared via chlorosulfonation and subsequently converted to sulfonamide derivatives containing pyrazolo-triazine moieties. These intermediates were then reacted with sodium azide in refluxing ethanol to yield pyrazolo-triazine fused compounds with yields up to 92% and melting points ranging from 124 to 134 °C.
The reaction progress was monitored by thin-layer chromatography, and purification was achieved through column chromatography using solvents such as methylene chloride and ethanol mixtures.
Condensation Reactions with 1,3-Dicarbonyl Compounds
Another efficient synthetic route involves the condensation of pyrazole derivatives with 1,3-dicarbonyl compounds under acidic conditions to promote ring closure and formation of the pyrazolo-triazine framework.
A general procedure includes stirring pyrazole derivatives with 1,3-dicarbonyl compounds in ethanol containing acetic acid under an oxygen atmosphere at elevated temperatures (around 130 °C) for extended periods (approximately 18 hours). The resulting products crystallize upon cooling and can be purified by recrystallization.
This method has been successfully applied to synthesize various pyrazolo-fused heterocycles, indicating its potential adaptability to Pyrazolo[5,1-f]triazin-4(1H)-one synthesis.
Use of Diazonium Salts and Heterocyclic Amines
The formation of pyrazolo-triazine compounds can also be achieved via reactions involving sodium salts of substituted pyrazolo-oxopropenolates with heterocyclic amines and their diazonium salts.
This approach allows for the construction of complex fused heterocycles, including pyrazolo[5,1-c]triazines, through nucleophilic substitution and cyclization steps. The reactions typically proceed under mild conditions and offer good yields.
Elemental analysis and spectral data confirm the formation of the desired fused triazine structures, demonstrating the robustness of this synthetic route.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The preparation of Pyrazolo[5,1-f]triazin-4(1H)-one often requires intermediates bearing sulfonyl or azide functional groups to facilitate ring closure and fusion of the pyrazole and triazine rings.
Reaction monitoring techniques such as thin-layer chromatography are critical to ensure complete conversion and to optimize reaction times.
Purification is typically achieved through chromatographic methods or recrystallization, depending on the solubility and stability of the final compound.
The use of oxygen atmosphere during condensation reactions with 1,3-dicarbonyl compounds enhances the yield and purity of the fused heterocyclic products.
Spectroscopic and elemental analyses are essential to confirm the structure and purity of the synthesized compounds, ensuring the correct formation of the pyrazolo-triazine fused ring system.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Key Observations:
- Ring Fusion Differences: The pyrazolo-triazinone’s pyrazole fusion (positions 5,1-f) contrasts with imidazo-triazinones (imidazole fusion) and pyrrolo-triazinones (pyrrole fusion). These variations influence electronic properties and binding affinities in biological systems.
This compound:
- Diazonium-Acyl Azide Cascades: Ivanov et al. (2017) utilized diazonium and acyl azide intermediates to construct pyrazino-pyrazolo-triazinones, emphasizing the role of coarctate ring-opening/cyclization.
- Diazonium Coupling : Reactions with benzenediazonium chloride yield functionalized derivatives, as seen in pyrazolo-triazole hybrids.
Imidazo[5,1-f][1,2,4]triazin-4(1H)-one:
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one:
- Nucleophile-Induced Rearrangements : Synthesized via rearrangement of pyrrolooxadiazines, offering regioselective control.
Q & A
Q. What are the most efficient synthetic routes for Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one derivatives, and how do reaction conditions influence yield?
Methodological Answer: The Yang group developed a one-pot, Cu(II)-catalyzed synthesis using 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide in a CuCl₂·2H₂O/NaOAc/DMSO system at 120°C, achieving yields >70% for fused triazinone derivatives . Alternative routes include cyclization with polyphosphoric acid (PPA), which yields 65–70% for 8-methyl-7-phenyl-substituted derivatives, though lactone ring opening may lead to side products requiring HPLC purification .
Key Parameters for Optimization:
| Catalyst System | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| CuCl₂·2H₂O/NaOAc/DMSO | 120 | 70–75 | Minimal (<5%) |
| PPA | 80–100 | 65–70 | Bicyclic carboxylic acid derivatives |
Q. How can researchers characterize and differentiate this compound isomers or polymorphs?
Methodological Answer: Use a combination of NMR (¹H/¹³C), X-ray crystallography, and LC-MS to resolve structural ambiguities. For example, 7-bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one (CAS 1779924-85-4) is confirmed via ¹H NMR (δ 8.2–8.4 ppm for aromatic protons) and HRMS (m/z 215.01) . X-ray diffraction is critical for distinguishing regioisomers, as seen in pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives .
Q. What strategies mitigate byproduct formation during the synthesis of fused pyrazolo-triazinone systems?
Methodological Answer: Byproducts often arise from incomplete cyclization or lactone ring opening. Strategies include:
- Temperature control : Lowering reaction temperatures (<100°C) reduces lactone degradation .
- Catalyst screening : Cu(II) catalysts minimize side reactions compared to Brønsted acids .
- Post-synthetic purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) to isolate target compounds .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound bioisosteres with enhanced target binding?
Methodological Answer: Density functional theory (DFT) and molecular docking predict electronic properties and binding affinities. For example, imidazo[2,1-f][1,2,4]triazin-4(3H)-one scaffolds were optimized as guanine bioisosteres by analyzing H-bond donor/acceptor profiles and π-π stacking interactions . Key steps:
Conformational analysis (e.g., Spartan software).
Docking studies (e.g., AutoDock Vina) against target enzymes (e.g., PDE2A ).
Q. What analytical approaches resolve contradictions in biological activity data for substituted derivatives?
Methodological Answer: Contradictions often arise from substituent positioning. For example, 7-(methylsulfanyl)-3-nitro derivatives show antiviral activity, while 7-propylimidazo analogs inhibit PDE2A . To resolve discrepancies:
Q. How can late-stage functionalization improve the pharmacokinetic properties of Pyrazolo-triazinone derivatives?
Methodological Answer: Late-stage modifications include:
Q. What mechanistic insights explain unexpected rearrangements during Pyrazolo-triazinone synthesis?
Methodological Answer: Unexpected products, such as pyrazino[2′,3′:3,4]pyrazolo[5,1-c]triazin-4(6H)-one, arise from nitrene intermediates and coarctate ring-opening cascades. Mechanistic studies using ¹⁵N-labeled precursors and DFT calculations reveal stepwise [1,2]-shifts and recyclization pathways .
Q. How do researchers validate the selectivity of Pyrazolo-triazinone inhibitors against related enzymes?
Methodological Answer:
Q. Table 1: Substituent Effects on Biological Activity
Q. Table 2: Comparison of Synthetic Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity |
|---|---|---|---|---|
| One-pot Cu(II) | CuCl₂·2H₂O | 120 | 70–75 | >95% |
| PPA cyclization | None | 80–100 | 65–70 | ~90% |
| Continuous-flow | NBS | 25 | 85 | >98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
